molecular formula C14H10FN3S2 B14206181 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-18-5

4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B14206181
CAS No.: 917808-18-5
M. Wt: 303.4 g/mol
InChI Key: NDJXCOZODRTDBE-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring The presence of a fluorophenyl group and a methylsulfanyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions to form the desired compound.

    Introduction of Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Properties

CAS No.

917808-18-5

Molecular Formula

C14H10FN3S2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FN3S2/c1-19-14-16-7-6-11(18-14)13-12(17-8-20-13)9-4-2-3-5-10(9)15/h2-8H,1H3

InChI Key

NDJXCOZODRTDBE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC=CC=C3F

Origin of Product

United States

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